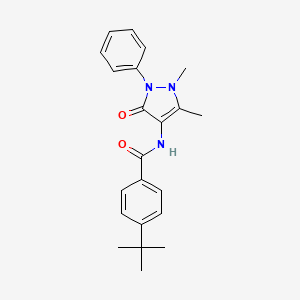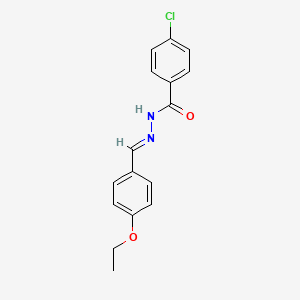![molecular formula C25H14F4N6O4 B11697529 N-[3-(4-fluorophenoxy)-5-nitrophenyl]-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11697529.png)
N-[3-(4-fluorophenoxy)-5-nitrophenyl]-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(4-fluorophenoxy)-5-nitrophenyl]-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a complex heterocyclic compound It belongs to the class of triazolopyrimidines, which are known for their diverse biological activities and applications in medicinal chemistry
Méthodes De Préparation
The synthesis of N-[3-(4-fluorophenoxy)-5-nitrophenyl]-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another approach involves the use of azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate . Industrial production methods typically involve large-scale reactions under controlled conditions to ensure high purity and yield.
Analyse Des Réactions Chimiques
N-[3-(4-fluorophenoxy)-5-nitrophenyl]-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and nitro groups, using reagents like sodium methoxide or potassium tert-butoxide.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form new heterocyclic compounds.
Applications De Recherche Scientifique
N-[3-(4-fluorophenoxy)-5-nitrophenyl]-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of N-[3-(4-fluorophenoxy)-5-nitrophenyl]-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of various enzymes, including RORγt, PHD-1, JAK1, and JAK2 . By inhibiting these enzymes, the compound can modulate various biological processes, such as inflammation, cell proliferation, and metabolism.
Comparaison Avec Des Composés Similaires
N-[3-(4-fluorophenoxy)-5-nitrophenyl]-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide can be compared with other similar compounds, such as:
1,2,4-triazolo[1,5-a]pyridines: These compounds share a similar triazolo ring structure and exhibit various biological activities.
Pyrazolo[3,4-d]pyrimidines: These compounds are known for their CDK2 inhibitory activity and potential anticancer properties.
Thiazolo[3,2-b]triazoles: These compounds are synthesized via one-pot catalyst-free procedures and have applications in material sciences.
The unique combination of fluorine, nitro, and trifluoromethyl groups in this compound distinguishes it from other similar compounds and contributes to its specific chemical and biological properties.
Propriétés
Formule moléculaire |
C25H14F4N6O4 |
|---|---|
Poids moléculaire |
538.4 g/mol |
Nom IUPAC |
N-[3-(4-fluorophenoxy)-5-nitrophenyl]-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C25H14F4N6O4/c26-15-6-8-18(9-7-15)39-19-11-16(10-17(12-19)35(37)38)30-23(36)22-32-24-31-20(14-4-2-1-3-5-14)13-21(25(27,28)29)34(24)33-22/h1-13H,(H,30,36) |
Clé InChI |
ZMJJKBITYRGQEZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC3=NC(=NN3C(=C2)C(F)(F)F)C(=O)NC4=CC(=CC(=C4)OC5=CC=C(C=C5)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4Z)-5-(4-nitrophenyl)-4-[2-(2-nitrophenyl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11697446.png)
![1-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-3-[(4-methylphenyl)amino]propan-2-ol](/img/structure/B11697449.png)
![4-{2-[(4-Methylphenoxy)acetyl]hydrazinylidene}-4-phenylbutanoic acid](/img/structure/B11697455.png)

![4-chloro-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]benzohydrazide](/img/structure/B11697465.png)
![2-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B11697467.png)
![(4E)-4-[2-(3-chlorophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11697474.png)

![(5E)-1-(4-chlorophenyl)-5-[4-(propan-2-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11697480.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11697492.png)
![(4Z)-5-methyl-4-[2-(naphthalen-1-yl)hydrazinylidene]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11697496.png)
![N-[(2-Benzoyl-4-bromo-phenylcarbamoyl)-methyl]-4-bromo-benzamide](/img/structure/B11697513.png)
![N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetohydrazide](/img/structure/B11697514.png)
![2-[(2E)-2-(3,5-dibromo-2-hydroxybenzylidene)hydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile](/img/structure/B11697515.png)
